molecular formula C₁₀H₁₇NO₃S B018201 (1S)-10-Camphorsulfonamide CAS No. 60933-63-3

(1S)-10-Camphorsulfonamide

Cat. No. B018201
CAS RN: 60933-63-3
M. Wt: 231.31 g/mol
InChI Key: SBLUNABTQYDFJM-GMSGAONNSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of (1S)-10-Camphorsulfonamide and related compounds involves several steps, starting from commercially available camphorsulfonic acid. These steps can include the conversion of the parent sulfonic acid to the corresponding acid chloride, then to the sulfonamide, and through various transformations maintaining the absolute configuration of the molecule. Such processes highlight the versatility of (1S)-10-Camphorsulfonamide derivatives in organic synthesis and their potential utility in laboratory experiments (Cermak & Wiemer, 1999).

Molecular Structure Analysis

Investigations into the molecular structure of (1S)-10-Camphorsulfonamide and its derivatives utilize techniques such as Density Functional Theory (DFT) and spectroscopic methods like FT-IR and FT-Raman. These studies offer insights into the compound's structural and spectral characteristics, intermolecular and intramolecular interactions, and reactivity, showcasing its promising applications in fields like medical research as an anti-inflammatory drug (Sangeetha et al., 2020).

Chemical Reactions and Properties

(1S)-10-Camphorsulfonamide and its derivatives demonstrate significant reactivity and utility in organic synthesis. For instance, camphor-derived sulfonamides have been shown to selectively inhibit mitochondrial over cytosolic carbonic anhydrases, illustrating the compound's specificity and potential in designing isoform-selective enzyme inhibitors (Maresca & Supuran, 2011). Furthermore, camphorquinone-10-sulfonic acid derivatives have been employed for the reversible modification of arginine residues, indicating their utility in biochemical studies (Pande, Pelzig, & Glass, 1980).

Physical Properties Analysis

The physical properties of (1S)-10-Camphorsulfonamide derivatives, such as melting points, solubility, and conformation in various solvents, have been characterized to facilitate their application in different domains. For example, room temperature deep eutectic solvents of (1S)-10-camphorsulfonic acid demonstrate low ionicity and structure-dependent toxicity, offering insights into their green solvent potential (Cardellini et al., 2015).

Chemical Properties Analysis

The chemical properties of (1S)-10-Camphorsulfonamide, including its reactivity in various chemical reactions, are pivotal in its application across organic chemistry and materials science. Its role as a catalyst in the synthesis of complex molecules and its participation in enantioselective reactions underscore its utility in promoting efficiency, selectivity, and sustainability in chemical synthesis (Chandam et al., 2015).

Scientific Research Applications

  • Synthesis of Pharmaceutical and Chemical Compounds:

    • Used in the synthesis of triazolo[1,2-a]indazole-triones and spiro triazolo[1,2-a]indazole-tetraones, which are efficient and atom-saving processes (D. Chandam et al., 2015).
    • Utilized in the asymmetric synthesis of α-functionalized primary sulfonamides (F. A. Davis et al., 1993).
  • Antiviral Research:

    • Derivatives of (1S)-(+)-camphor-10-sulfonamide have shown antiviral activity against Ebola and Marburg viruses (A. Sokolova et al., 2019).
  • Materials Science:

    • Enhances dark conductivity and drift mobility in doped polydithienylmethine, with optimal properties at certain dopant levels (S. Curran et al., 2006).
    • Facilitates the synthesis of highly ordered functional organosilicas, contributing to structural regularity (Benoît Gadenne et al., 2006).
  • Chemical Reactions:

  • Potential Medical Applications:

  • Protein Research:

    • Camphorquinone-10-sulfonic acid and its derivatives are used for specific, reversible modification of arginine residues, particularly in small arginine-containing molecules (C. Pande et al., 1980).

properties

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3,(H2,11,13,14)/t7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLUNABTQYDFJM-GMSGAONNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350252
Record name 1-[(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-10-Camphorsulfonamide

CAS RN

60933-63-3
Record name 1-[(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
SA Zaidi, SM Lee, JY Lee, WJ Cheong - Bulletin of the Korean Chemical …, 2010 - Citeseer
Some open tubular (OT) molecule imprinted polymer (MIP) silica capillary columns with templates of camphor derivatives such as 10-camphorsulfonic acid (10-CSA), 10-…
Number of citations: 13 citeseerx.ist.psu.edu
T Kimura, S Iwama, S Kido, MA Khan - The Journal of Chemical …, 2009 - Elsevier
Enthalpies of mixing and the densities of ethanol solution of R- and S-enantiomers of camphor, 10-camphorsulfonamide, 10-camphorsulfonic acid, camphorquinone, and 10-…
Number of citations: 6 www.sciencedirect.com
JC Towson, MC Weismiller, GS Lal… - Organic …, 2003 - Wiley Online Library
(+)‐(2R,8aS)‐10‐(camphorylsulfonyl)oxaziridine intermediate: (+)‐(1S)‐10‐Camphorsulfonamide intermediate: (−)‐(camphorsulfonyl)imine product: (+)‐(2R, 8aS)‐10‐…
Number of citations: 67 onlinelibrary.wiley.com
FA Davis, R Boyd, P Zhou, NF Abdul-Malik, PJ Carroll - Tetrahedron letters, 1996 - Elsevier
(+)-trans-Camphenesulfonamide (3) is prepared in two steps (54%) from camphorsulfonamide 1, via a acid catalyzed rearrangement of the corresponding carbinol 2a. …
Number of citations: 11 www.sciencedirect.com
J Weng, HB Ai, RS Luo, G Lu - Chirality, 2012 - Wiley Online Library
Several pyrrolidine–camphor derived organocatalysts were designed and synthesized. These organocatalysts were used for direct Michael reaction of aldehydes with nitroalkenes to …
Number of citations: 11 onlinelibrary.wiley.com
FA Davis, JC Towson, MC Weismiller… - Journal of the …, 1988 - ACS Publications
The synthesis, reactions, properties, and crystal structure of (+)-and (-)-(camphorylsulfonyl) oxaziridines 2 are described. These optically active oxaziridines are prepared from (+)-and (-)…
Number of citations: 179 pubs.acs.org
E Bellis, K Vasilatou, G Kokotos - Synthesis, 2005 - thieme-connect.com
A series of prolyl and 4-substituted prolyl sulfonamides were prepared and were evaluated as organocatalysts of asymmetric aldol reaction. Using prolyl methanesulfonamide, 4-…
Number of citations: 42 www.thieme-connect.com
T Hasegawa, H Yamamoto - Bulletin of the Chemical Society of Japan, 2000 - journal.csj.jp
(R)-2-Propyloctanoic acid has been developed as a novel therapeutic agent for Alzheimer's disease. A large-scale synthesis of this candidate was achieved by using Oppolzer's …
Number of citations: 86 www.journal.csj.jp
JL Margitfalvi, E Tálas - Applied Catalysis A: General, 2006 - Elsevier
The enantio-differentiation (ED) ability of rigid cinchona alkaloids, such as α- and β-isocinchonines (α-ICN, β-ICN), was investigated in the asymmetric hydrogenation of ethyl pyruvate (…
Number of citations: 32 www.sciencedirect.com
RE Boyd - 1996 - search.proquest.com
The primary sulfonamide group (RSO $\sb2 $ NH $\sb2) $ is an important building block in organic synthesis. For example, conversion to an iminoiodinane ylide (RSO $\sb2 $ N= IPh) …
Number of citations: 0 search.proquest.com

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